molecular formula C9H11IN2O3 B1406572 3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1627924-17-7

3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid

Katalognummer: B1406572
CAS-Nummer: 1627924-17-7
Molekulargewicht: 322.1 g/mol
InChI-Schlüssel: BKPIZSKNOJQQDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with an iodine atom at position 3, a tetrahydro-pyran-2-yl (THP) group at position 1, and a carboxylic acid moiety at position 4. The iodine atom at position 3 contributes to electrophilic reactivity, making the compound a versatile intermediate for cross-coupling reactions in medicinal chemistry and agrochemical synthesis. The carboxylic acid group enables hydrogen bonding and salt formation, influencing crystallinity and bioavailability .

Eigenschaften

IUPAC Name

3-iodo-1-(oxan-2-yl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O3/c10-8-6(9(13)14)5-12(11-8)7-3-1-2-4-15-7/h5,7H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPIZSKNOJQQDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=C(C(=N2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Step 1: Formation of the Pyrazole Core

The initial step involves synthesizing a substituted pyrazole ring, often via cyclization of hydrazine derivatives with appropriate β-dicarbonyl compounds or α,β-unsaturated esters. This step sets the foundation for subsequent functionalization.

Reaction Conditions:

  • Reagents: Hydrazine derivatives, β-dicarbonyl compounds
  • Solvent: Ethanol or methanol
  • Temperature: Reflux conditions
  • Catalyst: Acidic or basic catalysts, depending on the specific route

Research Findings:

  • Cyclization of hydrazines with β-ketoesters yields the pyrazole core with functional groups amenable to further modifications.

Step 2: Iodination of the Pyrazole

Selective iodination at the 3-position of the pyrazole ring is achieved using iodine sources such as iodine (I₂) in the presence of oxidizing agents or catalysts like potassium iodide.

Reaction Conditions:

  • Reagents: Iodine (I₂), potassium iodide (KI)
  • Solvent: Acetic acid or pyridine
  • Temperature: Mild heating (around 80-100°C)
  • Notes: Control of reaction time and temperature is critical to prevent over-iodination

Research Findings:

  • Iodination reactions are optimized to favor mono-iodination at the desired position, with yields often exceeding 70% under controlled conditions.

Step 3: Introduction of the Tetrahydropyran-2-yl Group

The tetrahydropyran ring is introduced via nucleophilic substitution or coupling reactions, often involving protected intermediates to prevent side reactions.

Reaction Conditions:

  • Reagents: Tetrahydropyran-2-ol derivatives, coupling agents (e.g., carbodiimides)
  • Catalysts: Acidic or basic conditions to facilitate ring attachment
  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Ambient or slightly elevated (~25-40°C)

Research Findings:

  • The tetrahydropyran moiety is attached through ether linkage formation, with reaction yields typically around 60-80%.

Step 4: Carboxylation to Form the Acid

The carboxylic acid group is introduced via oxidation or carboxylation of suitable precursors, often involving oxidation of aldehyde intermediates or direct carboxylation using CO₂ under pressure.

Reaction Conditions:

  • Reagents: Carbon dioxide (CO₂), base (e.g., sodium hydroxide)
  • Temperature: Elevated (around 50-100°C)
  • Pressure: Increased CO₂ pressure enhances efficiency

Research Findings:

  • Direct carboxylation methods yield the acid with high purity, with yields often exceeding 80%.

Summary of Reaction Conditions and Reagents

Step Reaction Reagents Solvent Temperature Yield Notes
1 Pyrazole core synthesis Hydrazine derivatives, β-dicarbonyl Ethanol Reflux 70-85% Cyclization efficiency depends on conditions
2 Iodination I₂, KI Acetic acid 80-100°C >70% Regioselective at 3-position
3 Tetrahydropyran attachment Tetrahydropyran-2-ol derivatives DCM or THF 25-40°C 60-80% Ether linkage formation
4 Carboxylation CO₂, NaOH Aqueous 50-100°C >80% Under pressure for best yields

Notes on Optimization and Purification

  • Reaction Control: Precise temperature regulation during iodination prevents polyiodination.
  • Purification: Techniques such as column chromatography, recrystallization, and solvent extraction are employed to isolate high-purity products.
  • Yield Enhancement: Use of catalysts like sodium or potassium iodide, and optimized solvent systems, improve overall yields.

Analyse Chemischer Reaktionen

Synthetic Routes and Functionalization

3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid serves as a versatile intermediate in medicinal chemistry. Key synthetic pathways include:

Hydrolysis of Ethyl Ester Derivatives

The carboxylic acid is typically synthesized via hydrolysis of its ethyl ester counterpart, ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate (CAS: 1190060-37-7). This reaction involves:

  • Conditions : Acidic (HCl) or basic (KOH) hydrolysis in polar solvents like methanol or DMF at 80–100°C .

  • Mechanism : Nucleophilic attack by water or hydroxide on the ester carbonyl, releasing ethanol and yielding the carboxylic acid.

  • Yield : >90% after recrystallization .

Cross-Coupling Reactions

The iodine substituent at position 3 enables participation in transition-metal-catalyzed couplings:

Reaction Type Catalyst/Reagents Products Applications
Sonogashira couplingPd(PPh₃)₄, CuI, alkyneAlkynylated pyrazolesAnticancer scaffolds
Suzuki-Miyaura couplingPd(dba)₂, aryl boronic acidsBiaryl pyrazolesKinase inhibitors
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, amineAminopyrazolesCDK2 inhibitors

Key Example : Sonogashira coupling with terminal alkynes under inert atmospheres yields alkynylated derivatives with >75% efficiency.

Decarboxylative Transformations

The carboxylic acid group undergoes decarboxylation under specific conditions:

Thermal Decarboxylation

  • Conditions : Heating at 150–200°C in DMF or DMSO .

  • Mechanism : Radical-mediated loss of CO₂ generates a pyrazole radical, which can trap halides (e.g., BrCCl₃) to form 3-iodo-1-(THP)-1H-pyrazole .

  • Applications : Streamlines synthesis of halogenated pyrazole libraries .

Barton Decarboxylation

  • Reagents : CCl₄ or BrCCl₃ with N-acyloxy-2-pyridinethione .

  • Outcome : Produces alkyl halides via a free-radical chain mechanism, enabling C–X bond formation .

Thioglycoside Formation

  • Reagents : Tetra-O-acetyl-glycosyl bromides (e.g., gluco- or galactopyranosyl bromide) .

  • Conditions : K₂CO₃ in DMF at 25°C for 8–12 h .

  • Products : Glycosylated derivatives (e.g., compound 14 ) with enhanced solubility and bioactivity .

Biological Impact : Glycosyl derivatives show 22-fold higher apoptosis induction in HCT116 cells compared to controls .

Amide Coupling

  • Reagents : (E)-3-(methylsulfonyl)prop-2-en-1-amine, EDCl/HOBt .

  • Applications : Generates sulfone-containing analogs for covalent kinase inhibition .

Cyclization Reactions

  • Example : Reaction with cyclohexanone under basic conditions forms tetrahydronaphthalene derivatives via domino O-cyclization and ring-opening steps .

Deprotection and Post-Modification

The tetrahydro-pyran (THP) protecting group is removed under acidic conditions:

  • Reagents : TsOH·H₂O in methanol at 30°C .

  • Yield : >85% after neutralization and filtration .

Key Physicochemical Data

Property Value Source
Molecular FormulaC₉H₁₀IN₂O₃
Molecular Weight336.09 g/mol
StabilitySensitive to prolonged light
SolubilityDMSO >50 mM; aqueous <1 mM

Wissenschaftliche Forschungsanwendungen

3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

3-Iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid

  • Molecular Formula : C7H9IN2O2 (vs. C9H11IN2O3 for the THP-2-yl analogue) .
  • Substituent Effects : The isopropyl group (propan-2-yl) reduces steric hindrance compared to the THP-2-yl group. This may lower melting points and increase volatility.
  • Collision Cross Section (CCS) : Predicted CCS values for the isopropyl analogue range from 138.8–150.2 Ų (e.g., [M+H]+: 146.4 Ų), suggesting moderate polarity .

3-Iodo-1-(tetrahydro-pyran-4-yl)-1H-pyrazole

  • Molecular Formula : C8H11IN2O (vs. C9H11IN2O3 for the THP-2-yl analogue) .

1-Allyl-3-amino-1H-pyrazole-4-carboxylic Acid

  • Functional Groups: The allyl group enhances π-π stacking interactions, while the amino group increases basicity (pKa ~8–10) compared to the THP-2-yl analogue’s neutral ether .
  • Applications : Used in pesticides (e.g., pyrazosufuron) due to its hydrogen-bonding capacity and stability .

Pyrazol-3-one Derivatives (e.g., 4i and 4j in )

  • Key Differences : The pyrazol-3-one core replaces the carboxylic acid with a ketone, reducing acidity (pKa ~11 vs. ~4–5 for carboxylic acids) and altering metal-binding properties.

Physicochemical Properties

Compound Molecular Weight Substituent Key Functional Group Predicted CCS (Ų) [M+H]+
Target Compound (THP-2-yl) 322.10* THP-2-yl Carboxylic Acid N/A†
3-Iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid 280.98 Isopropyl Carboxylic Acid 146.4
1-Allyl-3-amino-1H-pyrazole-4-carboxylic Acid 167.15 Allyl, Amino Carboxylic Acid N/A

*Calculated based on molecular formula C9H11IN2O3. †No CCS data available for the target compound in the evidence.

Critical Analysis of Evidence Limitations

  • Data Gaps: No direct studies on the target compound’s CCS, solubility, or bioactivity were found. Comparisons rely on extrapolation from structural analogues .
  • Contradictions : The THP-4-yl analogue (CAS 1540221-68-8) lacks a carboxylic acid group, limiting its relevance to the target compound’s functional behavior .

Biologische Aktivität

3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities. With the molecular formula C9H11IN2O3 and a molecular weight of 292.1 g/mol, this compound features a unique structure that includes an iodine atom, a tetrahydropyran ring, and a pyrazole ring with a carboxylic acid group. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name3-Iodo-1-(oxan-2-yl)pyrazole-4-carboxylic acid
Molecular FormulaC9H11IN2O3
Molecular Weight292.1 g/mol
InChI KeyBKPIZSKNOJQQDA-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, compounds derived from pyrazole scaffolds have shown antimicrobial activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation. For example, certain synthesized pyrazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents . The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The iodine atom and the pyrazole ring enhance its reactivity and binding affinity to enzymes or receptors involved in inflammatory and cancer pathways. Studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .

Case Studies

A review published in MDPI highlights the synthesis and biological evaluation of various pyrazole derivatives, including those similar to this compound. These studies reported significant anti-inflammatory activity with IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition . Another study reported that certain pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating strong anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation. For example, analogous pyrazole-4-carboxylic acids are synthesized via cyclocondensation of esters with hydrazines, followed by iodination . Optimization includes selecting catalysts (e.g., K₂CO₃ for nucleophilic reactions ) and controlling hydrolysis conditions (e.g., basic hydrolysis to convert esters to carboxylic acids ). Reaction temperature and solvent polarity significantly impact yield and purity.

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : To verify substituent positions (e.g., tetrahydro-pyran and iodo groups) .
  • X-ray crystallography : For unambiguous confirmation of molecular geometry, as demonstrated in analogous pyrazole-carboxylic acid derivatives .
  • HPLC or LC-MS : To assess purity (>95% is typical for research-grade compounds) .
  • Melting point analysis : Discrepancies in observed vs. literature values (e.g., mp 150–152°C for related acids ) indicate impurities.

Q. What storage conditions are recommended to maintain compound stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation of the iodo substituent and tetrahydro-pyran ring. Avoid moisture, as carboxylic acids are prone to hygroscopic decomposition . Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How does the iodo substituent influence reactivity in cross-coupling reactions, and what experimental designs validate its utility?

  • Methodological Answer : The iodo group enables Suzuki-Miyaura or Ullmann couplings. To validate reactivity:

  • Control experiments : Compare coupling efficiency with bromo/chloro analogs.
  • Kinetic studies : Monitor reaction progress via TLC or in situ NMR.
  • Theoretical calculations : Use DFT to predict activation barriers for iodinated vs. non-iodinated derivatives .
    • Data Contradiction Note : Lower yields in iodinated derivatives may arise from steric hindrance or side reactions (e.g., proto-deiodination), necessitating palladium ligand screening .

Q. How can researchers resolve discrepancies in reported bioactivity data (e.g., antimicrobial vs. enzyme inhibition)?

  • Methodological Answer :

  • Assay standardization : Use consistent cell lines (e.g., E. coli ATCC 25922 for antimicrobial tests) and enzyme concentrations.
  • Impurity profiling : Trace impurities (e.g., unreacted starting materials ) may artificially inflate bioactivity.
  • SAR analysis : Modify substituents (e.g., replacing tetrahydro-pyran with pyridine ) to isolate pharmacological contributions.
    • Example : In triazole-pyrazole hybrids, propargylation increased antimicrobial activity but reduced solubility, highlighting formulation trade-offs .

Q. What methodologies assess the compound’s stability under physiological or extreme conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
  • LC-MS/MS : Identify degradation products (e.g., deiodinated species or ring-opened metabolites).
  • Thermogravimetric analysis (TGA) : Determine thermal stability thresholds (e.g., decomposition >200°C for related pyrazoles ).

Key Research Findings

  • Synthetic Flexibility : The tetrahydro-pyran group enhances solubility but may sterically hinder cross-coupling reactions unless optimized .
  • Biological Relevance : Pyrazole-4-carboxylic acids exhibit dual bioactivity (antimicrobial and enzyme inhibition), but structural analogs with trifluoromethyl groups show improved pharmacokinetics .
  • Crystallographic Insights : Hydrogen-bonding networks stabilize the solid-state structure, critical for co-crystallization studies with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.